molecular formula C8H14O4 B086540 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate CAS No. 14739-11-8

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate

Cat. No.: B086540
CAS No.: 14739-11-8
M. Wt: 174.19 g/mol
InChI Key: CKCWECNJFXXSQU-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound with the molecular formula C8H14O4. It is a derivative of dioxolane and is commonly used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical compounds. The molecular targets and pathways involved include ester hydrolysis and nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Biological Activity

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate, commonly referred to as solketal acetate, is an acetal compound derived from glycerol. Its biological activity has garnered attention due to its potential applications in biodiesel production and as a fuel additive. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Solketal acetate can be synthesized through the acetalization of glycerol with acetone in the presence of acid catalysts. The reaction typically yields a mixture of solketal acetate and other acetal forms. The efficiency of this synthesis can be affected by various factors, such as the choice of catalyst and reaction conditions.

Reaction Mechanism

The acetalization process involves the formation of a stable dioxolane ring structure, which enhances the compound's stability and reactivity. The following table summarizes key parameters influencing the synthesis:

Parameter Optimal Conditions
Catalyst TypeAcid catalysts (e.g., sulfuric acid)
Temperature90 °C
Reaction Time1-3 hours
Glycerol to Acetone Ratio1:10

1. Biodiesel Applications

Solketal acetate has been identified as a promising additive for biodiesel. It significantly improves biodiesel viscosity and stability, which are critical for engine performance. Research indicates that the incorporation of solketal acetate into biodiesel formulations enhances fuel properties:

  • Viscosity Improvement : It increases the viscosity index, making biodiesel more suitable for cold weather conditions.
  • Combustion Characteristics : Studies have shown that solketal acetate contributes to better combustion efficiency and reduced emissions when blended with traditional biodiesel fuels .

2. Nutritional Aspects

In animal nutrition, solketal acetate derived from crude glycerol has demonstrated potential as an energy source. Research indicates that it can be effectively metabolized by non-ruminant animals:

  • Digestible Energy (DE) : Values for crude glycerol samples containing solketal acetate ranged from 14.9 to 15.3 MJ/kg.
  • Metabolizable Energy (ME) : Reported ME values for broilers and laying hens were approximately 15.9 MJ/kg, indicating efficient utilization in animal diets .

Case Study 1: Biodiesel Performance Enhancement

A study conducted on biodiesel blends containing solketal acetate revealed significant improvements in cold flow properties compared to standard biodiesel blends. The addition of solketal acetate resulted in:

  • A reduction in cloud point by approximately 5 °C.
  • Enhanced oxidative stability by extending the induction period by over 20 hours.

These findings suggest that solketal acetate can effectively modify biodiesel properties to meet stringent performance standards.

Case Study 2: Animal Feed Trials

In trials involving broiler chickens, diets supplemented with crude glycerol containing solketal acetate showed improved weight gain and feed conversion ratios compared to control groups:

  • Weight Gain : Broilers receiving the supplemented diet gained an average of 10% more weight over six weeks.
  • Feed Conversion Ratio (FCR) : The FCR improved from 1.8 to 1.6, indicating more efficient feed utilization .

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(9)10-4-7-5-11-8(2,3)12-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCWECNJFXXSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291206
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14739-11-8
Record name 1, 2,2-dimethyl-, acetate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane (5.35 g) and pyridine (15.65 g) in dichloromethane (200 ml) was added acetic anhydride (20.56 g), and the mixture was stirred at ambient temperature for 12 hours. The mixture was poured into a mixture of water and ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium hydrogen carbonate and brine successively, dried over magnesium sulfate, and evaporated in vacuo to give 4-acetoxymethyl-2,2-dimethyl-1,3-dioxolane (6.02 g).
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
15.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
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Synthesis routes and methods II

Procedure details

To a solution of 28.1 g (212 mmol) of 2,2-dimethyl-1,3-dioxolane-4-methanol and 44 g (361 mmol) of DMAP in 1 L of dichloromethane was added 36 mL (382 mmol) of acetic anhydride dropwise. The resulting mixture was stirred at rt for 0.5 h. The reaction mixture was then quenched with NH4Cl (aq), the organic layer separated and washed with saturated NaHCO3. The organic layer was then dried (Na2SO4), filtered and concentrated in vacuo to give an oil which was used without further purification. 1H NMR (500 MHz, acetone-d6): δ 4.30-4.25 (m, 1H), 4.09-4.01 (m, 1H), 3.72 (dd, 1H), 2.01 (s, 3H), 1.33 (s, 3H), 1.27 (s, 3H).
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (51.60 g, 0.343 mol) prepared by Example 1 and N,N-dimethylformamide (400 ml), sodium bromide (37.04 g, 0.36 mol) and sodium acetate (29.53 g, 0.36 mol) were added and the resulting mixture was stirred for 15 hours at 150° C. After cooling, the salt was filtered off and N,N-dimethylformamide was removed in vacuo. Water was added to the residue and it was extracted with toluene and the extract was washed with saturated brine, dried over anhydrous sodium sulfate and condensed in vacuo. The crude product was distilled to give 38.24 g of 4-acetoxymethyl-2,2-dimethyl-1,3-dioxolane (yield 64%, b.p. 81° C. at 12 mmHg).
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
37.04 g
Type
reactant
Reaction Step One
Quantity
29.53 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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